molecular formula C18H17N6NaO8S3 B1262056 Cefonicid monosodium CAS No. 71420-79-6

Cefonicid monosodium

Cat. No.: B1262056
CAS No.: 71420-79-6
M. Wt: 564.6 g/mol
InChI Key: WZTUULPOBSTZKR-CFOLLTDRSA-M
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Description

Cefonicid Monosodium is the monosodium salt form of cefonicid, a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefonicid binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
A second-generation cephalosporin administered intravenously or intramuscularly. Its bactericidal action results from inhibition of cell wall synthesis. It is used for urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections.

Properties

CAS No.

71420-79-6

Molecular Formula

C18H17N6NaO8S3

Molecular Weight

564.6 g/mol

IUPAC Name

sodium;[5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate

InChI

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1

InChI Key

WZTUULPOBSTZKR-CFOLLTDRSA-M

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+]

Key on ui other cas no.

61270-78-8

Pictograms

Irritant; Health Hazard

Synonyms

Cefonicid
Cefonicid Disodium Salt
Cefonicid Monosodium
Cefonicid Monosodium Salt
Cefonicid, Sodium
Monocid
SK and F 75073
SK and F-75073
SK and F75073
SKF 75073 2
SKF-75073-2
SKF750732
Sodium Cefonicid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cefonicid monosodium
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Reactant of Route 6
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